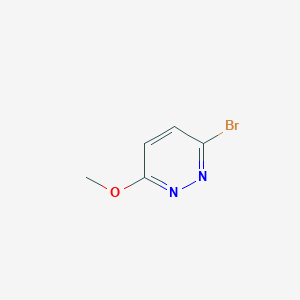

3-Bromo-6-methoxypyridazine

Beschreibung

Overview of Pyridazine (B1198779) Core Structures in Heterocyclic Synthesis

Pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms, serve as a privileged scaffold in the development of novel compounds. nih.gov Their unique physicochemical properties, including weak basicity and a high dipole moment, make them attractive for applications in drug discovery and materials science. nih.gov The pyridazine ring can act as a bioisosteric replacement for other aromatic systems, such as the phenyl ring, often leading to improved properties like reduced lipophilicity. nih.gov The arrangement of the nitrogen atoms in the pyridazine core influences its electronic properties and reactivity, making it a versatile platform for the introduction of various functional groups.

Significance of Halogenation and Alkoxy Substitution in Pyridazine Scaffolds

The introduction of halogen atoms and alkoxy groups onto the pyridazine scaffold profoundly influences its chemical reactivity and biological activity. Halogenation, particularly bromination, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The presence of an alkoxy group, such as a methoxy (B1213986) group, can modulate the electronic nature of the pyridazine ring. The methoxy group is an electron-donating group, which can influence the regioselectivity of subsequent reactions and also impact the compound's solubility and metabolic stability. acs.org The combination of a halogen and an alkoxy group on the same pyridazine ring, as seen in 3-Bromo-6-methoxypyridazine, creates a highly versatile and valuable intermediate for organic synthesis.

Current Research Landscape of Pyridazine Derivatives

Current research on pyridazine derivatives is vibrant and expansive, with a significant focus on their applications in medicinal chemistry. researchgate.net Scientists are actively exploring pyridazine-containing compounds for a wide range of therapeutic areas, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net For instance, certain 3,6-disubstituted pyridazine derivatives have shown promising anticancer activity. nih.gov The development of novel synthetic methodologies to access functionalized pyridazines continues to be an active area of investigation, aiming to create diverse libraries of compounds for biological screening. researchgate.net

Hypothetical Framework for the Study of this compound

A hypothetical study of this compound would likely focus on its utility as a key building block in the synthesis of novel, biologically active molecules. The bromine atom at the 3-position serves as a prime site for modification through various cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methoxy group at the 6-position can influence the reactivity of the pyridazine ring and may also play a role in the biological activity of the final products.

A systematic investigation would involve reacting this compound with a diverse set of coupling partners to generate a library of new pyridazine derivatives. These compounds would then be subjected to biological assays to evaluate their potential as therapeutic agents. Such a study would contribute to a deeper understanding of the structure-activity relationships of pyridazine derivatives and could lead to the discovery of new drug candidates.

Chemical Properties and Synthesis of this compound

The compound this compound is a halogenated pyridazine derivative with the chemical formula C₅H₅BrN₂O. chemscene.com It presents as a solid at room temperature. rsc.org

Physicochemical Properties

Key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 189.01 g/mol | chemscene.com |

| Boiling Point | 311.0±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.628±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | chemicalbook.com |

Synthesis of this compound

The synthesis of this compound typically involves the methoxylation of a dihalopyridazine followed by a selective bromination or a substitution reaction on a suitable pyridazine precursor. One common starting material is 3,6-dichloropyridazine (B152260). The synthesis can proceed through the reaction of 3-amino-6-chloropyridazine (B20888) with sodium methoxide (B1231860) in methanol (B129727). chemicalbook.com

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which is susceptible to a variety of transformations, particularly transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for numerous cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. In this reaction, this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to yield 3-aryl or 3-heteroaryl-6-methoxypyridazines. This reaction is highly versatile and tolerates a wide range of functional groups.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This compound can be reacted with a variety of primary and secondary amines in the presence of a palladium catalyst and a base to produce 3-amino-6-methoxypyridazine (B1266373) derivatives. These products are valuable intermediates in medicinal chemistry.

The Sonogashira coupling is used to form carbon-carbon triple bonds. This compound can be coupled with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst to synthesize 3-alkynyl-6-methoxypyridazines. These compounds can serve as precursors for further transformations.

Nucleophilic Aromatic Substitution

While less common than cross-coupling reactions due to the presence of the electron-donating methoxy group, nucleophilic aromatic substitution (SNAr) reactions can occur at the 3-position of this compound under specific conditions with strong nucleophiles. The electron-deficient nature of the pyridazine ring facilitates this type of reaction. dur.ac.uk

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-6-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXQESBTCWUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291127 | |

| Record name | 3-bromo-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-29-8 | |

| Record name | 17321-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 6 Methoxypyridazine

Halogen Reactivity: Nucleophilic Substitution Reactions

The bromine atom attached to the electron-deficient pyridazine (B1198779) ring is susceptible to displacement by nucleophiles. Diazines, including pyridazine, are generally more reactive towards nucleophilic substitution than pyridine (B92270). dur.ac.uk The presence of halogen and functional groups on the pyridazine ring makes it a valuable building block for participating in nucleophilic substitution reactions. cymitquimica.com These reactions are fundamental for introducing a wide range of functional groups onto the pyridazine scaffold.

Nucleophilic substitution on halogenated pyridazines typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This process involves the addition of a nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the elimination of the bromide ion to restore the aromaticity of the ring.

The regioselectivity of these reactions is dictated by the electronic properties of the pyridazine ring. The positions alpha (α) and gamma (γ) to the ring nitrogen atoms are activated for nucleophilic attack. dur.ac.uk In the case of 3-Bromo-6-methoxypyridazine, both the C3 position (bearing the bromine) and the C6 position (bearing the methoxy (B1213986) group) are α-positions relative to a nitrogen atom. Consequently, the bromine atom at the C3 position is on an activated site, making it a prime location for nucleophilic displacement.

The two adjacent nitrogen atoms in the pyridazine ring exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density of the aromatic system, making the ring π-deficient. dur.ac.uk This lowered electron density is crucial as it destabilizes the aromatic ring to a degree, making it more susceptible to attack by nucleophiles. The nitrogen atoms can stabilize the negative charge in the intermediate complex formed during the SNAr reaction, thereby lowering the activation energy for the substitution. This inherent electronic property of the diazine core is why halogen substituents on pyridazine are expected to be highly reactive towards nucleophilic displacement. dur.ac.uk

Cross-Coupling Reactions of the Bromine Moiety

The bromine atom of this compound serves as an excellent handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of complex molecular architectures. The Suzuki-Miyaura coupling, in particular, has become a cornerstone for the functionalization of such heteroaromatic halides. preprints.org

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryls and heteroaryl-aryl compounds. preprints.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. preprints.orgresearchgate.net For this compound, this reaction enables the direct attachment of various aryl and heteroaryl groups at the C3 position, replacing the bromine atom. This strategy has been successfully applied to a wide range of brominated heterocyclic systems to produce diverse, functionalized molecules. mdpi.comresearchgate.netrsc.org

Palladium-catalyzed Suzuki-Miyaura coupling is the most common and well-developed protocol for these transformations. researchgate.netnih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency and yield. researchgate.net A typical catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the bromo-pyridazine, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. preprints.org

While specific studies detailing the Suzuki-Miyaura coupling of this compound itself are not prevalent, extensive research on structurally analogous compounds provides well-established protocols. For instance, the coupling of 3-bromo-6-(thiophen-2-yl)pyridazine with various (hetero)arylboronic acids has been effectively carried out using a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Example of a Palladium-Catalyzed Suzuki-Miyaura Protocol for a Structurally Similar Pyridazine

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Temperature | Product Type | Reference |

|---|

This table is based on a protocol for a closely related compound and serves as a representative example of the conditions applicable to this compound.

Electrochemical cross-coupling has emerged as a greener and more sustainable alternative to traditional chemical methods, as it uses electric current to drive the reaction, reducing the need for chemical reductants or oxidants. rsc.orgresearchgate.net Nickel-catalyzed electrochemical methods have been effectively used for the synthesis of aryl- and heteroarylpyridazines. researchgate.net

Notably, an efficient electrochemical cross-coupling reaction has been developed for 3-chloro-6-methoxypyridazine (B157567), a close analog of the bromo derivative. researchgate.net This electroreductive process utilizes a nickel catalyst and a sacrificial anode (typically zinc or magnesium) in an undivided cell under constant current. The methodology is effective for coupling with a variety of functionalized (hetero)aryl halides. Given the greater reactivity of C-Br bonds compared to C-Cl bonds in cross-coupling, this method is directly applicable and likely highly efficient for this compound.

Table 2: Electrochemical Nickel-Catalyzed Cross-Coupling for 3-Chloro-6-methoxypyridazine

| Reactant 1 | Reactant 2 | Catalyst System | Anode | Solvent | Current | Product Type | Reference |

|---|

This table describes a protocol for the chloro-analog, which provides a strong precedent for the electrochemical coupling of this compound.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

Influence of Electronic Properties of Coupling Partners

In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of both the organoboron reagent and the halide partner significantly affect the reaction's efficiency and outcome. For heteroaryl halides like this compound, the electron-deficient pyridazine ring can influence the oxidative addition step in the catalytic cycle.

The success of coupling reactions often depends on the electronic nature of the coupling partner. Generally, electron-rich arylboronic acids tend to react more readily than electron-poor ones. However, modern catalyst systems have been developed to tolerate a wide range of electronic and steric properties in the coupling partners. rhhz.net The use of specialized phosphine (B1218219) ligands and appropriate reaction conditions allows for the effective coupling of this compound with various aryl and heteroaryl boronic acids, regardless of their electronic properties. Research on related bromo-methoxy-pyridines has shown that both electron-donating and electron-withdrawing substituents on the boronic acid partner can be successfully coupled, although reaction conditions may need to be optimized. researchgate.netrsc.org

| Coupling Partner Type | General Reactivity Trend | Catalyst System Considerations |

|---|---|---|

| Arylboronic acids with electron-donating groups | Generally higher reactivity due to increased nucleophilicity. | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often effective. |

| Arylboronic acids with electron-withdrawing groups | Can be more challenging; may require stronger bases or more active catalysts. | Catalyst systems with electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) can improve yields. |

| Heteroarylboronic acids | Reactivity varies; potential for catalyst inhibition by the heteroatom. researchgate.net | Specialized ligands and conditions are often necessary to overcome catalyst deactivation. researchgate.net |

Sonogashira Coupling for Alkyne Arylation

The Sonogashira coupling is a fundamental reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is effectively applied to this compound for the synthesis of 3-alkynyl-6-methoxypyridazines. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Studies on the closely related 3-bromo-6-methoxypyridine have demonstrated excellent yields in Sonogashira couplings. For instance, the coupling of 3-bromo-6-methoxypyridine with phenylacetylene (B144264) has been reported to proceed with a 90% yield, indicating that the pyridazine analogue is a highly suitable substrate for this transformation. academie-sciences.fr The reaction's success highlights its utility in introducing alkyne moieties, which are valuable synthons for further chemical modifications.

| Aryl Halide | Alkyne | Catalytic System | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-6-methoxypyridine | Phenylacetylene | Palladium/Copper | 90% | academie-sciences.fr |

A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, leading to the formation of a diyne (e.g., Glaser coupling). This process consumes the alkyne and reduces the yield of the desired cross-coupled product. To suppress this side reaction, several strategies are employed.

Traditionally, Sonogashira reactions are performed under inert and oxygen-free conditions, as oxygen promotes the oxidative homocoupling. academie-sciences.fr The use of copper-free Sonogashira protocols is another effective method to prevent alkyne dimerization. thalesnano.com Furthermore, the choice of ligand can play a crucial role. The pre-stabilization of the copper(I) iodide co-catalyst with multidentate phosphine ligands has been shown to create a molecularly defined adduct that inhibits oxidative homocoupling and allows for the use of very low amounts of copper. academie-sciences.fr

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is a powerful tool for synthesizing arylamines from aryl halides. This compound can serve as the electrophilic partner in this transformation, reacting with a wide range of primary and secondary amines.

For related 2-bromopyridine (B144113) substrates, this reaction is highly effective. The process typically requires a palladium catalyst, a specialized phosphine ligand (such as Xantphos or RuPhos), and a base like cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LiHMDS). By applying these conditions, the bromine atom at the 3-position of the pyridazine ring can be displaced by an amine nucleophile, providing access to a variety of 3-amino-6-methoxypyridazine (B1266373) derivatives. These products are valuable intermediates in medicinal chemistry.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki and Sonogashira couplings, this compound is a suitable substrate for other important transition metal-catalyzed reactions. One such example is the Heck reaction , which forms a carbon-carbon bond between the aryl halide and an alkene.

In a synthetic route towards a cyclopenta[b]pyridin-2,5-dione, a Heck vinylation was successfully performed on a related substrate, methyl 2-bromo-6-methoxynicotinate. semanticscholar.org The reaction coupled the bromo-pyridine with methyl acrylate (B77674) using a palladium catalyst, demonstrating the viability of this transformation for functionalized bromo-methoxy-heterocycles. This suggests that this compound could similarly undergo Heck reactions with various alkenes to introduce vinyl groups at the 3-position.

| Substrate | Alkene | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Methyl 2-bromo-6-methoxynicotinate | Methyl acrylate | Pd₂[allyl₂Cl₂], P(o-Tol)₃, NaOAc | Vinylated pyridine derivative | semanticscholar.org |

Reactions Involving the Methoxy Group

The methoxy group at the 6-position of the pyridazine ring is not merely a passive substituent. It can participate in its own set of chemical transformations, most notably demethylation reactions, to unmask a hydroxyl or pyridone functionality.

Demethylation Reactions

The cleavage of the methyl-oxygen bond of the methoxy group in this compound converts it into 3-bromo-6-hydroxypyridazine (which exists in equilibrium with its tautomer, 6-bromo-pyridazin-3(2H)-one). This transformation is crucial for accessing different classes of compounds and is often a key step in the synthesis of biologically active molecules.

Several reagents can effect this demethylation:

Strong Acids: Reagents like hydrobromic acid (HBr) are commonly used for demethylating methoxy-substituted heterocycles. nih.gov Concentrated sulfuric acid (95% H₂SO₄) has also been reported as an effective agent for the demethylation of a related 5-methoxy-2-aminopyridine derivative. asianpubs.org

Lewis Acids: Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for cleaving aryl methyl ethers.

Milder Conditions: For substrates sensitive to harsh acidic conditions, milder alternatives have been developed. A combination of lithium chloride (LiCl) and p-toluenesulfonic acid (pTSA) in dimethylformamide (DMF) has been shown to achieve selective demethylation in good yield. mdpi.com Another chemoselective method for methoxypyridines involves the use of L-selectride at reflux temperature in THF. researchgate.net

Influence of Methoxy Group on Electron Density and Aromaticity

This donation of electron density increases the electron richness of the pyridazine ring, particularly at the positions ortho and para to the methoxy group. However, the inherent electron-deficient nature of the pyridazine ring, caused by the two adjacent electronegative nitrogen atoms, is substantial. The pyridazine ring itself has a reduced aromaticity compared to benzene. nih.gov For instance, the aromaticity index (IA) for pyridazine is 79, compared to 100 for benzene. nih.gov

| Electronic Effect | Description | Impact on Pyridazine Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond by the electronegative oxygen atom. | Decreases electron density locally. |

| Resonance Effect (+R) | Donation of a lone pair of electrons from the oxygen atom into the pi-system of the ring. | Increases electron density, especially at ortho/para positions. |

| Overall Effect | The +R effect dominates the -I effect. | Net electron donation, activating the ring compared to unsubstituted pyridazine. |

Reactivity of the Pyridazine Ring System

The reactivity of this compound is a direct consequence of the electronic properties of its substituted pyridazine core.

Electrophilic Aromatic Substitution (if applicable)

Pyridazines, like other diazines, are inherently resistant to electrophilic aromatic substitution (EAS). chemicalbook.comrsc.org The two electronegative nitrogen atoms significantly reduce the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. rsc.org Furthermore, electrophiles tend to coordinate with the nitrogen lone pairs, leading to further deactivation of the ring.

However, the presence of a strong electron-donating group, such as the methoxy group in this compound, can activate the ring sufficiently to allow EAS to occur, albeit under specific conditions. rsc.org The methoxy group directs incoming electrophiles to the ortho and para positions. In this specific molecule, the potential sites for electrophilic attack would be C4 and C5. While plausible, this pathway is not a common transformation for pyridazines, which are generally more susceptible to nucleophilic attack. chemicalbook.comrsc.org

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic Aromatic Substitution (SNAr) is a characteristic and highly important reaction for this compound. The electron-deficient nature of the pyridazine ring makes it an excellent substrate for this reaction type. masterorganicchemistry.com The reaction is further facilitated by the presence of the bromine atom at C3, which serves as a good leaving group.

The SNAr mechanism involves the attack of a nucleophile on the electron-poor carbon atom bearing the leaving group (C3). This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is enhanced by the electron-withdrawing character of the two ring nitrogens. In the final step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. gcwgandhinagar.com

A wide variety of nucleophiles can displace the bromo group, including:

Amines

Alkoxides

Thiolates

Cyanide acs.org

This reaction is a cornerstone for the late-stage functionalization of pyridazine-containing molecules in medicinal chemistry, allowing for the introduction of diverse functionalities. acs.orgflinders.edu.au For instance, in related diazines, the rate of SNAr is significantly influenced by the leaving group, with fluoride (B91410) being more reactive than chloride. acs.org In some cases, particularly with strong nucleophiles like amide ions, ring-opening and rearrangement can occur via an SN(ANRORC) mechanism, though this is less common for standard SNAr conditions. wur.nl

Reduction Reactions

The pyridazine ring can undergo reduction, although the conditions required can be harsh and may lead to ring opening. A classic example is the reduction of the parent pyridazine ring with sodium in alcohol, which cleaves the N-N bond and ultimately yields 1,4-diaminobutane. chemicalbook.com

More controlled reductions can often be achieved using catalytic hydrogenation. Depending on the catalyst and conditions, this can lead to the saturation of the heterocyclic ring to form a hexahydropyridazine (B1330357) derivative. It is also possible to selectively reduce other functional groups on the ring without affecting the aromatic core. For example, nitro groups on related heterocyclic systems can be reduced to amino groups using reagents like stannous chloride or through catalytic hydrogenation, leaving the ring intact. thieme-connect.comresearchgate.net The specific reduction pathway for this compound would depend heavily on the chosen reagents and reaction conditions.

Rearrangement Reactions (e.g., Dimroth rearrangement in related pyridazines)

Rearrangement reactions provide pathways to alternative heterocyclic systems. The Dimroth rearrangement is a well-known isomerization of N-heterocycles. In its most common form, it involves the ring opening of a 1,3-oxazine or similar heterocycle by a nucleophile (like an amine), followed by rotation and re-cyclization to form a new heterocyclic ring where a ring atom and an exocyclic atom have switched places.

While the Dimroth rearrangement is documented for various nitrogen-containing heterocycles, specific examples involving this compound are not prominent in the literature. The general principle, however, applies to systems containing an endocyclic nitrogen adjacent to a carbon bearing an exocyclic amine. If the bromo group in this compound were first substituted by an amino group, the resulting 3-amino-6-methoxypyridazine could potentially be a substrate for such rearrangements under certain conditions, leading to the formation of an isomeric pyridone derivative. Other types of rearrangements, such as acyl migrations, have also been observed in pyridone systems. acs.org

Spectroscopic and Computational Investigations of 3 Bromo 6 Methoxypyridazine

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding of 3-Bromo-6-methoxypyridazine. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) provides a comprehensive understanding of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, HMBC, COSY, HSQC)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, offer detailed structural insights.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two pyridazine (B1198779) ring protons and one signal in the aliphatic region for the methoxy (B1213986) group protons. The protons on the pyridazine ring form an AX system, exhibiting characteristic doublet splitting.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The spectrum is anticipated to show five distinct signals, one for each unique carbon atom in this compound. The chemical shifts are influenced by the electronegativity of the neighboring atoms (bromine, nitrogen, and oxygen).

2D-NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would show a correlation between the two adjacent protons on the pyridazine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between the protons and their directly attached carbon atoms.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.60 | Doublet | 9.2 |

| H-5 | 7.10 | Doublet | 9.2 |

| -OCH₃ | 4.10 | Singlet | N/A |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C-3 | 145.0 |

| C-4 | 129.0 |

| C-5 | 118.0 |

| C-6 | 162.0 |

| -OCH₃ | 55.0 |

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present. These include C-H stretching vibrations of the aromatic ring and the methoxy group, C=N and C=C stretching vibrations of the pyridazine ring, and the C-O stretching of the methoxy group. The C-Br stretching vibration is also expected at lower wavenumbers. A study on the similar compound 3-chloro-6-methoxypyridazine (B157567) provides a basis for these expected values. nih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 |

| C=N Stretch | 1600-1550 |

| C=C Stretch | 1500-1400 |

| C-O Stretch | 1250-1200 |

| C-Br Stretch | 700-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent such as methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions within the pyridazine ring system. Computational studies on analogous molecules, such as 3-chloro-6-methoxypyridazine, have been used to predict these electronic transitions. nih.gov

| Transition | Predicted λmax (nm) |

| π → π | ~280 |

| n → π | ~350 |

Mass Spectrometry (ESI-HMRS)

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HMRS) is used to determine the precise molecular weight and elemental composition of a compound. For this compound (C₅H₅BrN₂O), the predicted monoisotopic mass is approximately 187.9585 Da. uni.lu ESI-HMRS would confirm this mass with high accuracy, and the isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da) would be observed.

| Ion | Predicted m/z |

| [M+H]⁺ | 188.9658 |

| [M+Na]⁺ | 210.9477 |

Computational Chemistry Studies

Computational chemistry provides theoretical insights that complement experimental findings, offering a deeper understanding of molecular structure, properties, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to predict various properties. A study on the analogous 3-chloro-6-methoxypyridazine utilized the B3LYP functional with the 6-311G(d,p) basis set to perform such calculations. nih.gov This methodology can be applied to the bromo derivative to obtain optimized molecular geometry, vibrational frequencies, and electronic properties.

The calculated geometric parameters (bond lengths and angles) can be compared with experimental data if available. Theoretical vibrational frequencies are often scaled to improve agreement with experimental IR and Raman spectra. Furthermore, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's electronic transitions and reactivity.

| Parameter | Computational Method | Predicted Value |

| Optimized Geometry | DFT/B3LYP/6-311G(d,p) | Bond lengths and angles |

| Vibrational Frequencies | DFT/B3LYP/6-311G(d,p) | Scaled wavenumbers |

| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C chemical shifts |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | Energy in eV |

Structural and Vibrational Analyses

The geometric parameters of this compound, including bond lengths and bond angles, can be determined with high accuracy using DFT calculations, often employing the B3LYP method with a suitable basis set such as 6-311++G(d,p). For a related compound, 3-chloro-6-methoxypyridazine, a comprehensive structural analysis was performed using similar computational methods, showing excellent agreement with experimental data where available. nih.gov The optimized structure of this compound would be expected to have a planar pyridazine ring. The bromine and methoxy substituents would influence the electron distribution and geometry of the ring.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Computational methods are used to calculate these vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. The calculated vibrational frequencies for the chloro-analogue showed good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov A similar analysis for this compound would allow for a detailed understanding of its vibrational behavior.

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative)

| Mode Number | Frequency (cm⁻¹) | Description |

| 1 | ~3100 | C-H stretch (aromatic) |

| 2 | ~2950 | C-H stretch (methoxy) |

| 3 | ~1600 | C=N stretch (ring) |

| 4 | ~1550 | C=C stretch (ring) |

| 5 | ~1250 | C-O stretch (methoxy) |

| 6 | ~1050 | Ring breathing mode |

| 7 | ~650 | C-Br stretch |

Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Electronic Properties (HOMO-LUMO analysis, charge distribution)

The electronic properties of a molecule are crucial in determining its reactivity, stability, and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For similar brominated heterocyclic compounds, the HOMO is often localized on the aromatic ring and the bromine atom, while the LUMO is distributed over the ring system. mdpi.com The HOMO-LUMO energy gap for 3-bromo-2-hydroxypyridine (B31989) was calculated to be around 5.4 eV. mdpi.com

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.9 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.4 |

Note: This data is illustrative and based on calculations for similar compounds.

The charge distribution within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface indicates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the nitrogen atoms of the pyridazine ring and the oxygen atom of the methoxy group are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would be areas of positive potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvent molecules, and its behavior in a biological environment, such as binding to a protein active site. researchgate.net These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's state. By analyzing these trajectories, researchers can understand the dynamic behavior of the molecule, which is crucial for applications in drug design and materials science.

Predictive Modeling of Reactivity and Selectivity

Computational models can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The electronic properties derived from DFT calculations, such as the HOMO-LUMO gap and the MEP map, are fundamental to these predictions. For instance, the sites most susceptible to nucleophilic or electrophilic attack can be identified from the MEP map.

Furthermore, quantum chemical descriptors like chemical hardness, chemical potential, and electrophilicity index, which are derived from the HOMO and LUMO energies, can provide quantitative measures of reactivity. researchgate.net These predictive models are invaluable in synthetic chemistry for designing new reaction pathways and for understanding the mechanisms of known reactions involving pyridazine derivatives. For example, in nucleophilic aromatic substitution reactions, these models can help predict which leaving group (in this case, the bromine atom) is more likely to be substituted and at which position an incoming nucleophile will attack.

Advanced Applications and Derivatization of 3 Bromo 6 Methoxypyridazine

Role as a Building Block in Complex Molecule Synthesis

Organic building blocks are fundamental components used for the bottom-up assembly of molecular structures, playing a pivotal role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com 3-Bromo-6-methoxypyridazine is a prime example of such a building block, valued for its utility in creating intricate and functionally diverse molecules.

The pyridazine (B1198779) core is a common motif in many biologically active compounds. This compound acts as a key starting material or intermediate in the synthesis of molecules with significant biological properties. The strategic placement of the bromo and methoxy (B1213986) functional groups allows for sequential and site-selective reactions, enabling the introduction of various substituents to build a library of potentially bioactive compounds. smolecule.com For instance, derivatives of the related compound 3-amino-6-methoxypyridazine (B1266373) have shown potential as antimicrobial and anticancer agents, highlighting the pharmacological relevance of this chemical scaffold. smolecule.com The synthesis of novel benzofuran (B130515) derivatives has also identified bromosubstituted compounds as possessing high antitumor activity, further underscoring the importance of bromine in the design of biologically active molecules. mdpi.com

A significant application of pyridazine derivatives is in the construction of fused or polycondensed heterocyclic systems, which often exhibit enhanced biological activity. One such example is the synthesis of imidazo[1,2-b]pyridazines, a class of compounds known for its potential as protein kinase inhibitors. researchgate.net Research has demonstrated an efficient method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), a direct derivative of the pyridazine core. researchgate.net This process involves treating the precursor with various amines to produce a range of C-6 aminated products in high yields. researchgate.net This strategy showcases how the foundational pyridazine structure can be elaborated into more complex, rigid, and biologically relevant polycondensed ring systems.

Table 1: Synthesis of C-6 Aminated Imidazo[1,2-b]pyridazines

| Precursor | Reagent | Product Class | Significance |

|---|

The reactivity of this compound makes it an important precursor for a wide array of pharmacologically active molecules. The carbon-bromine bond can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the attachment of different aryl or alkyl groups. This versatility is crucial in drug discovery for rapidly generating a diverse set of analogues to establish structure-activity relationships (SAR). The pyridazine nucleus itself is a key pharmacophore, and modifications enabled by the bromo and methoxy handles allow chemists to fine-tune the electronic and steric properties of the final molecules to optimize their interaction with biological targets.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound is valued not as a final drug product, but as a key intermediate that facilitates the synthesis of targeted therapeutic agents.

The utility of this compound extends to its role as a critical intermediate in multi-step syntheses of drug candidates. Its structure is incorporated into the final molecule, often forming the core of the pharmacophore responsible for the desired biological effect. For example, the imidazo[1,2-b]pyridazine (B131497) scaffold, which can be synthesized from pyridazine precursors, is being investigated for its ability to inhibit specific protein kinases, enzymes that are often dysregulated in diseases like cancer. researchgate.net The ability to systematically modify this core structure using the reactivity of the parent pyridazine allows for the optimization of potency and selectivity against specific kinase targets.

A prominent application of this building block is in the development of anti-tumor agents, particularly inhibitors of the enzyme SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2). nih.gov SHP2 is a well-recognized oncoprotein that plays a crucial role in cell growth signaling pathways, such as the RAS-MAPK pathway. nih.govmedchemexpress.com Its dysregulation is linked to various cancers, making it a high-priority target for cancer therapy. researchgate.net

Several potent and selective allosteric inhibitors of SHP2 have been developed, and compounds like this compound serve as valuable starting materials for synthesizing the complex heterocyclic cores of these inhibitors. medchemexpress.comosti.gov The development of SHP2 inhibitors represents a promising therapeutic strategy, and the synthesis of these molecules often relies on versatile building blocks that can be elaborated into the final complex drug molecule. nih.govresearchgate.net For example, inhibitors like Batoprotafib (TNO155) and Vociprotafib (RMC-4630) are orally active allosteric SHP2 inhibitors that have shown potential in treating advanced solid tumors. medchemexpress.com The synthesis of such potent inhibitors often begins with functionalized heterocyclic cores that can be derived from precursors like this compound.

Table 2: Application in SHP2 Inhibitor Synthesis

| Target | Biological Role | Therapeutic Application | Role of Pyridazine Intermediate |

|---|

Development of Cholinergic Activity Modulators

The pyridazine scaffold, the core of this compound, has been identified as a promising framework for the design of cholinergic activity modulators, specifically acetylcholinesterase (AChE) inhibitors. These inhibitors are crucial in the symptomatic treatment of neurological conditions such as Alzheimer's disease.

Research into a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives has demonstrated the effectiveness of the pyridazine core in AChE inhibition. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that modifications to the pyridazine ring are critical for both potency and selectivity. Key findings from this research include:

Substitution at the C-5 Position: Introducing a lipophilic group at the C-5 position of the pyridazine ring was found to be favorable for enhancing AChE-inhibitory activity and improving selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Modification of the C-6 Phenyl Group: Various substitutions and replacements of the phenyl group at the C-6 position resulted in derivatives with equivalent or slightly improved activity. nih.gov

Isosteric Replacements: Modifications to the benzylpiperidine moiety were generally detrimental to the inhibitory activity. nih.gov

One of the most potent compounds developed in this series was the indenopyridazine derivative 4g , which exhibited an IC₅₀ of 10 nM on AChE from electric eels. nih.gov Another derivative, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (4c) , showed high selectivity for human AChE, being 100 times more selective than the reference drug tacrine. nih.gov Further research has also identified other pyridazine-containing scaffolds, such as 3-nitro-6-amino-imidazo[1,2-b]pyridazine, as potent AChE inhibitors, reinforcing the utility of this heterocyclic system in modulating cholinergic activity. mdpi.com

| Compound | Description | AChE IC₅₀ (nM) | Selectivity (human BuChE/AChE ratio) |

|---|---|---|---|

| Compound 1 | Parent Compound: 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | 120 | Not Reported |

| Compound 4c | 5-methyl-6-phenylpyridazine derivative | 21 | 24 |

| Compound 4g | Indenopyridazine derivative | 10 | Not Reported |

| Tacrine | Reference Compound | Not Reported | 0.24 |

Design and Synthesis of Gamma-Secretase Modulators

In the search for disease-modifying treatments for Alzheimer's disease, gamma-secretase modulators (GSMs) have emerged as a key therapeutic strategy. These molecules aim to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. The methoxypyridine motif, for which this compound is a representative precursor, has been successfully incorporated into complex tetracyclic scaffolds to create novel and potent GSMs. escholarship.org

The insertion of a methoxypyridine ring into the GSM framework was a strategic decision to enhance both biological activity and physicochemical properties. escholarship.org This modification led to compounds with significantly improved potency in arresting Aβ42 production. escholarship.org Furthermore, the introduction of this novel heterocyclic B-ring was instrumental in addressing poor aqueous solubility, a common challenge in drug development. escholarship.org For example, the novel methoxypyridyl B-ring was responsible for a nearly 3-fold improvement in potency for an N-trifluoroethyl analog, which exhibited an IC₅₀ value of 36 nM and ideal aqueous solubility. escholarship.org

| Compound Feature | Effect on Potency (IC₅₀) | Effect on Aqueous Solubility |

|---|---|---|

| Incorporation of Methoxypyridine B-ring | Significant improvement (e.g., 3-fold for N-trifluoroethyl analog) | Improved |

| Addition of Heteroatoms in N-substituent | Well tolerated | Ideal |

| Expansion of D-ring (e.g., Cycloheptapyrazole) | >3-fold increase in activity (IC₅₀ = 32 nM) | Good |

Precursor for Therapeutics Targeting Neurological Disorders

The applications in developing cholinergic and gamma-secretase modulators establish this compound as a valuable precursor for therapeutics aimed at neurological disorders. Alzheimer's disease is a primary target, as this compound provides a starting point for both symptomatic treatments (AChE inhibitors) and potential disease-modifying therapies (GSMs). nih.govescholarship.org

In vivo pharmacokinetic analysis of methoxypyridine-derived GSMs demonstrated that several compounds were capable of crossing the blood-brain barrier (BBB) to engage with their therapeutic target in the central nervous system. escholarship.org This is a critical attribute for any drug intended to treat neurological diseases. The versatility of the this compound structure, allowing for diverse chemical modifications, enables the fine-tuning of properties required for effective neurotherapeutics, including potency, selectivity, solubility, and BBB penetration.

Applications in Materials Science

Beyond its biomedical applications, this compound is a crucial building block in materials science, particularly for the synthesis of organic functional materials used in electronic devices.

Precursors for Novel Materials or Electronic Devices

This compound is commercially classified as an intermediate for advanced materials used in organic electronics, including organic photovoltaics (OPV), organic thin-film transistors (OTFT), and organic light-emitting diodes (OLEDs). acrospharma.co.kr Its utility stems from the combination of the electron-deficient pyridazine heterocycle and the synthetically versatile bromine atom. The bromo group serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are fundamental in materials synthesis, allowing for the precise construction of large, conjugated molecules with tailored electronic and photophysical properties.

Organic Light-Emitting Diode (OLED) Materials

In OLED technology, materials with specific electronic properties are required for different layers of the device, such as the hole-transport layer (HTL), electron-transport layer (ETL), and emissive layer (EML). The pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This property makes derivatives of this compound attractive candidates for use in ETLs or as host materials for phosphorescent or fluorescent emitters.

While specific, peer-reviewed examples of OLED materials synthesized directly from this compound are often proprietary, its commercial availability as an "OLED Intermediate" confirms its role in the field. acrospharma.co.kr The synthetic pathway typically involves using the bromo-functionalization to couple the pyridazine core with other aromatic systems, thereby tuning the energy levels (HOMO/LUMO) and charge transport characteristics of the final material.

Organic Photo-Voltaics (OPV) Materials

The performance of organic solar cells relies on the efficient generation and separation of excitons into free charge carriers. This is typically achieved at the interface between an electron-donor and an electron-acceptor material. The electron-deficient nature of the pyridazine nucleus makes this compound a suitable starting material for the synthesis of electron-acceptor molecules or as a component in donor-acceptor copolymers for single-layer solar cells.

By undergoing polymerization or coupling reactions via its bromo group, the pyridazine unit can be integrated into conjugated polymers. This incorporation helps to lower the polymer's LUMO level, which is essential for efficient electron transfer from a donor material and for achieving a high open-circuit voltage (V_oc) in the photovoltaic device. Its commercial availability for OPV applications underscores its recognized potential in the development of next-generation solar energy technologies. acrospharma.co.kr

Dye-Sensitized Solar Cell (DSSC) Materials

The quest for efficient and cost-effective renewable energy sources has driven significant research into third-generation photovoltaic technologies like dye-sensitized solar cells (DSSCs). The performance of these cells is critically dependent on the molecular structure and photophysical properties of the sensitizing dye. Pyridazine derivatives have emerged as promising components in the design of novel organic dyes for DSSCs due to their electron-deficient nature, which can facilitate intramolecular charge transfer (ICT) – a key process in the functioning of these devices.

While direct applications of this compound in DSSCs are not extensively documented, its role as a precursor in the synthesis of more complex dye structures is of significant interest. The bromine atom provides a convenient handle for introducing various donor or π-conjugated moieties through cross-coupling reactions, such as the Suzuki coupling. This allows for the fine-tuning of the dye's absorption spectrum and energy levels.

For instance, researchers have synthesized novel thienyl-pyridazine derivatives for potential use in DSSCs. sciforum.net In a typical synthetic route, a bromo-pyridazine precursor can be coupled with a thiophene-based boronic acid to create a donor-π-acceptor (D-π-A) type structure. The pyridazine ring in such a molecule can act as the π-bridge or part of the acceptor unit, facilitating the transfer of an electron from the donor to the semiconductor's conduction band upon photoexcitation.

A theoretical study on pyridazine derivatives for DSSCs highlighted the importance of the molecular geometry and the nature of the donor and acceptor groups in determining the photovoltaic performance. nih.gov The study revealed that modifications to the pyridazine core can significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affect the open-circuit voltage (Voc) and short-circuit current density (Jsc) of the solar cell. The methoxy group at the 6-position of the pyridazine ring can also influence the electronic properties of the final dye molecule.

Polymer Semiconductors

The field of organic electronics has seen rapid advancements, with polymer semiconductors being at the forefront of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers are dictated by the monomeric units that constitute the polymer chain. Electron-deficient heterocycles, such as pyridazine, are valuable building blocks in the design of n-type or ambipolar conjugated polymers.

This compound can be utilized as a monomer in the synthesis of pyridazine-containing polymer semiconductors. The bromine atom allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille coupling, with other appropriately functionalized monomers. The incorporation of the electron-deficient pyridazine ring into the polymer backbone can lower the LUMO energy level of the resulting material, which is a crucial requirement for efficient electron transport.

For example, a synthetic strategy could involve the Suzuki polycondensation of a diboronic ester derivative of an electron-rich monomer with a dihalogenated pyridazine derivative, which could be synthesized from this compound. The resulting polymer would possess an alternating donor-acceptor structure, a common and effective design for high-performance polymer semiconductors. The methoxy group on the pyridazine ring can also enhance the solubility of the resulting polymer, which is a critical factor for solution-based processing of organic electronic devices.

Applications in Agrochemicals

The pyridazine nucleus is a well-established scaffold in the development of agrochemicals due to its broad spectrum of biological activities. Derivatives of pyridazine have been successfully commercialized as herbicides, fungicides, and insecticides.

Development of Crop Protection Agents

This compound serves as a valuable intermediate in the synthesis of novel crop protection agents. The reactivity of the C-Br bond allows for the introduction of various functional groups, leading to the discovery of new active ingredients.

Herbicides: Pyridazine derivatives are known to exhibit herbicidal activity through various modes of action, including the inhibition of photosynthesis or carotenoid biosynthesis. For instance, some 3,6-disubstituted pyridazines have been investigated as potential herbicides. nih.gov The synthesis of such compounds can start from a 3-bromo-6-substituted pyridazine, where the bromine atom is replaced by another functional group via nucleophilic substitution or a cross-coupling reaction. The methoxy group at the 6-position can be retained or modified to optimize the herbicidal efficacy and crop selectivity. For example, a series of 6-(benzyloxy)pyridazin-3-amine (B13967861) derivatives have been explored for their herbicidal potential. nih.gov

Fungicides: The development of new fungicides is crucial to combat the emergence of resistant fungal strains. Pyridazine derivatives have shown promise in this area. researchgate.net Synthetic routes to novel pyridazine-based fungicides can utilize this compound as a starting material. The bromo substituent can be displaced by sulfur, nitrogen, or oxygen nucleophiles to introduce fragments known to contribute to fungicidal activity.

Synthesis of Plant Growth Regulators

Plant growth regulators (PGRs) are essential tools in modern agriculture for controlling various aspects of plant development, from seed germination to flowering and fruiting. While specific examples of plant growth regulators derived directly from this compound are not widely reported, the broader class of pyridazine derivatives has been investigated for such activities. mdpi.complantsciencejournal.com The structural features of this compound make it a suitable starting point for the synthesis of a library of compounds to be screened for PGR activity. For example, derivatization at the bromine position could introduce moieties that mimic or interfere with the action of natural plant hormones.

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to act as ligands and coordinate to metal ions is a fundamental aspect of this field, leading to the formation of functional metal complexes and coordination polymers.

Ligands for Functional Metal Complexes

The two adjacent nitrogen atoms in the pyridazine ring make it an excellent bidentate ligand for coordinating with metal ions. The electronic properties of the pyridazine ring and its substituents can be tuned to modulate the properties of the resulting metal complexes, such as their catalytic activity, magnetic properties, or luminescence.

This compound can be used as a precursor to synthesize more elaborate ligands. While the bromine atom itself is not typically a coordinating atom, its presence allows for the introduction of other ligating groups. For example, a Suzuki coupling reaction could be used to attach a pyridine (B92270) or another heterocyclic ring at the 3-position, creating a multidentate ligand capable of forming stable complexes with a variety of transition metals.

Self-Assembly into Metal Complexes

The field of supramolecular chemistry has seen significant interest in the use of pyridazine derivatives as ligands for the construction of complex metal-organic architectures. The pyridazine ring, with its two adjacent nitrogen atoms, provides a versatile coordination site for a variety of metal ions. The compound this compound, in particular, presents an intriguing case for self-assembly into metal complexes due to the distinct electronic and steric properties imparted by its bromo and methoxy substituents. While direct experimental studies on the self-assembly of this compound are not extensively documented in publicly available research, the well-established principles of coordination chemistry and the behavior of analogous substituted pyridazine ligands allow for a detailed projection of its potential in forming novel metal complexes.

The pyridazine moiety itself is known to act as a bridging ligand between two metal centers or as a chelating ligand to a single metal center. The presence of substituents on the pyridazine ring can significantly influence the electronic properties of the nitrogen donor atoms, thereby affecting the strength and nature of the metal-ligand bond. Furthermore, steric hindrance from bulky substituents can play a crucial role in directing the geometry of the resulting metal complex.

The self-assembly process is also governed by the choice of the metal ion, the counter-anion, and the solvent system. Different metal ions have distinct coordination preferences in terms of geometry (e.g., tetrahedral, square planar, octahedral) and coordination number. For instance, pyridazine derivatives have been shown to form discrete polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs).

Research on related substituted pyridazine ligands provides a framework for understanding the potential self-assembly behavior of this compound. For example, studies on other functionalized pyridazines have demonstrated their ability to form intricate supramolecular structures with transition metals. The specific substitution pattern on this compound could lead to unique structural motifs. The bromo substituent, for instance, could participate in halogen bonding, an interaction that can further direct the self-assembly process and stabilize the resulting crystal lattice.

The following table summarizes the anticipated coordination behavior of this compound with various metal ions, based on the known chemistry of similar pyridazine ligands.

| Metal Ion | Expected Coordination Geometry | Potential Complex Structure | Role of Substituents |

| Cu(I) | Tetrahedral | Dinuclear or polynuclear clusters | Methoxy group enhances coordination; bromo group may influence packing through halogen bonding. |

| Ag(I) | Linear or Trigonal Planar | 1D coordination polymers or discrete complexes | The combination of donor and acceptor groups could lead to interesting electronic properties in the resulting material. |

| Pd(II) | Square Planar | Discrete molecular squares or rectangles | Steric effects of the substituents would be critical in directing the formation of specific closed structures. |

| Cd(II) | Tetrahedral or Octahedral | 2D or 3D metal-organic frameworks | The potential for both N-coordination and Br-halogen bonding could result in robust, porous frameworks. |

| Ru(II) | Octahedral | Luminescent complexes | The electronic tuning by the substituents could modulate the photophysical properties of the resulting ruthenium complexes. |

Q & A

Q. How should researchers interpret conflicting spectroscopic data for this compound analogs?

- Methodological Answer : For example, IR peaks at 1690 cm (C=O) in a related compound may indicate unexpected oxidation. Validate via H NMR integration for proton count and HRMS for exact mass. Contradictions between theoretical and observed data often arise from impurities or tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.